molecular formula C13H7ClFNO4 B6404309 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid CAS No. 1261907-81-6

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6404309
CAS No.: 1261907-81-6
M. Wt: 295.65 g/mol
InChI Key: CGMMXHYXHQJCDU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(3-Chloro-4-fluorophenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. The presence of the nitro group and halogen substituents can enhance the biological activity of the molecules.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

    3-(3-Chloro-4-fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(3-Chloro-4-fluorophenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    3-(3-Bromo-4-fluorophenyl)-5-nitrobenzoic acid:

Uniqueness: The presence of both chloro and fluoro substituents along with the nitro group makes 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid unique in its reactivity and potential applications. The combination of these substituents can enhance the compound’s chemical stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMXHYXHQJCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690556
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-81-6
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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